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Compound of Interest

1-(4-methoxyphenyl)-3-methyl-1H-
Compound Name:
pyrazol-5-amine

Cat. No.: B1598845

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as
foundations for successful therapeutic agents. The pyrazole ring is one such "privileged
structure,” prized for its synthetic accessibility, favorable drug-like properties, and versatile role
as a bioisostere.[1][2] Its derivatives are integral to a wide array of approved drugs,
demonstrating efficacy as anti-inflammatory, analgesic, and antipsychotic agents.[3][4]

This guide focuses on a specific, highly valuable derivative: 1-(4-methoxyphenyl)-3-methyl-
1H-pyrazol-5-amine (henceforth referred to as PMPA), registered under CAS Number 91331-
86-1. The strategic placement of a C5-amino group, an N1-aryl substituent, and a C3-methyl
group makes PMPA a compelling starting point for library synthesis and a potent scaffold for
targeting complex biological systems, most notably protein kinases.[5] As the altered activity of
protein kinases is a central theme in oncology, the development of small molecule inhibitors
has become a cornerstone of targeted cancer therapy.[2][5] This document serves as a
technical resource for researchers, scientists, and drug development professionals, providing a
comprehensive overview of PMPA's synthesis, characterization, biological context, and
experimental evaluation.

PART 1: Physicochemical Properties and Structural
Elucidation

Understanding the fundamental properties of PMPA is the first step in harnessing its potential.
The molecule's structure is key to its function, influencing its reactivity, solubility, and
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interactions with biological targets.

Key Properties Summary

Property Value Source
CAS Number 91331-86-1 [6]
Molecular Formula C11H13Ns0 [7]
Molecular Weight 203.25 g/mol [7]
Appearance Solid (predicted) [7]

Structural Analysis

The structure of PMPA features a five-membered pyrazole ring with three key substituents:

e NI1-Aryl Group (4-methoxyphenyl): This group significantly influences the molecule's
electronic properties and steric profile. It often serves to anchor the molecule within the
hydrophobic pockets of enzyme active sites.

o C3-Methyl Group: A small alkyl group that can contribute to van der Waals interactions and
fine-tune the molecule's orientation within a binding site.

o C5-Amino Group: This is arguably the most critical functional group for biological activity. As
a hydrogen bond donor and acceptor, the primary amine can form crucial interactions with
amino acid residues (e.g., glutamine, tyrosine) in the hinge region of protein kinases or the
active sites of other enzymes like cyclooxygenase-2 (COX-2).[8]

The synthesis of N1-substituted pyrazoles can potentially lead to two different regioisomers.
Therefore, unambiguous structural confirmation is not merely academic but essential for
interpreting biological data. While advanced NMR techniques can provide strong evidence,
single-crystal X-ray diffraction is the definitive method for structural analysis, as demonstrated
for the closely related compound 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[9]
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Caption: Chemical structure of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (PMPA).

PART 2: Synthesis and Characterization

The synthesis of PMPA is rooted in established and reliable heterocyclic chemistry, making it

an accessible scaffold for further derivatization.

Synthetic Approach: The Knorr Pyrazole Synthesis
Analogue

The most versatile and widely adopted method for constructing the 5-aminopyrazole core is the
condensation of a 3-ketonitrile with a hydrazine derivative.[10][11] This reaction proceeds via a
well-understood mechanism involving the initial formation of a hydrazone intermediate,
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followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile
carbon.[10]
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Caption: General workflow for the synthesis and purification of PMPA.

Detailed Experimental Protocol: Synthesis of PMPA

This protocol is a representative method based on established literature procedures for
analogous compounds.[10][12] Researchers should perform their own optimization.

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and absolute ethanol to form a
slurry.

o Base Addition: Add a mild base such as sodium acetate (1.1 eq) to the mixture and stir for 15
minutes at room temperature to liberate the free hydrazine.

o Substrate Addition: Add acetoacetonitrile (3-oxobutanenitrile) (1.0 eq) to the reaction mixture.

o Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the
solvent volume under reduced pressure. Add water to the residue, which may induce
precipitation of the crude product.

« |solation: Collect the crude solid by vacuum filtration and wash with cold water.

 Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water
or ethyl acetate/hexanes) to yield pure 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-

amine.
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Analytical Characterization Data (Predicted)

Proper characterization is essential to confirm the identity and purity of the synthesized PMPA.
Below are the expected analytical signatures based on data from structurally similar
compounds.[13][14][15]

Analysis Expected Results

3 (ppm): ~7.2-7.5 (d, 2H, Ar-H), ~6.9-7.1 (d, 2H,
Ar-H), ~5.5 (s, 1H, pyrazole-H), ~4.0-4.5 (br s,
2H, -NH2), ~3.8 (s, 3H, -OCHs), ~2.2 (s, 3H, -
CHs)

1H NMR

o (ppm): ~160 (Ar-C-0), ~155 (C5-NH2), ~150
13C NMR (C3-CHs), ~130 (Ar-C-N), ~125 (Ar-CH), ~115
(Ar-CH), ~90 (C4-H), ~55 (-OCHs3), ~12 (-CHs)

LC-MS (ESI+) miz: 204.11 [M+H]*

v (cm~1): 3400-3200 (N-H stretch), 3050-3000
(Ar C-H stretch), 2950-2850 (Alkyl C-H stretch),
~1620 (N-H bend), ~1590 (C=N stretch), ~1250
(Asym. C-O-C stretch)

FTIR

PART 3: Biological Context and Therapeutic
Potential

The true value of PMPA lies in its potential as a scaffold for biologically active agents. Its
structure is well-suited for targeting protein kinases, a class of enzymes frequently
dysregulated in cancer and inflammatory diseases.[16]

Hypothesized Mechanism of Action: Protein Kinase
Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a

fundamental process in cellular signaling. Most small molecule kinase inhibitors target the ATP-
binding pocket. The pyrazole scaffold is an effective "hinge-binder," forming hydrogen bonds
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with the backbone of the kinase hinge region, which connects the N- and C-lobes of the
enzyme.[1]

For PMPA, the proposed interactions are:
e The pyrazole ring acts as the core hinge-binding motif.

o The C5-amino group can act as a hydrogen bond donor to the hinge region backbone,
mimicking the adenine portion of ATP.

o The N1-methoxyphenyl group extends into a hydrophobic pocket, contributing to binding
affinity and selectivity.
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Caption: PMPA's hypothesized binding mode in a protein kinase active site.

Potential Therapeutic Applications

e Oncology: Given the success of pyrazole-based kinase inhibitors like Ruxolitinib (JAK1/2)
and Encorafenib (BRAF), PMPA is a prime candidate for developing inhibitors of kinases in
pathways like MAPK, PI3K/Akt, and cell cycle regulation (CDKSs).[1][5][17]

o Inflammatory Diseases: The structural similarity to COX-2 inhibitors like Celecoxib suggests
potential anti-inflammatory activity.[8][18] Molecular docking studies of related

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.mdpi.com/1420-3049/28/14/5359
https://www.benchchem.com/product/b1598845?utm_src=pdf-body-img
https://www.mdpi.com/1420-3049/28/14/5359
https://pubmed.ncbi.nlm.nih.gov/37513232/
https://www.benthamdirect.com/content/journals/mrmc/10.2174/1389557521666211027104957
https://www.smolecule.com/products/s3328616
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.666725/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

aminopyrazoles show favorable interactions with key residues in the COX-2 active site.[3]

« Infectious Diseases: Derivatives of 5-aminopyrazoles have demonstrated both antibacterial
and antifungal properties, presenting another avenue for exploration.[19][20]

PART 4: Protocols for Biological Evaluation

To validate the therapeutic potential of PMPA or its derivatives, a cascade of biological assays
IS necessary.

Experimental Workflow: From In Vitro Screening to
Cellular Assays
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Caption: A typical screening cascade for evaluating novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™
Assay Example)
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This protocol provides a general framework for assessing a compound's ability to inhibit a
specific kinase.

o Reagent Preparation: Prepare assay buffers, the kinase of interest, the corresponding
substrate, and ATP at appropriate concentrations (typically at the Km for ATP). Prepare a
serial dilution of PMPA in DMSO.

o Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compound
(PMPA) or DMSO (vehicle control).

e Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified
time (e.g., 60 minutes).

o ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes.

» Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP into
ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.
Incubate for 30 minutes.

o Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly
proportional to the amount of ADP generated and thus to kinase activity.

e Analysis: Calculate the percent inhibition for each compound concentration relative to the
DMSO control. Plot the data and fit to a dose-response curve to determine the 1Cso value.

Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity and proliferation of
cancer cells.[14]

o Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a
predetermined density and allow them to adhere overnight.[14]

e Compound Treatment: Treat the cells with a serial dilution of PMPA (or derivatives) for a
specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
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o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial
reductases will convert the yellow MTT to purple formazan crystals.

o Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol
with HCI) to dissolve the formazan crystals.

o Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

e Analysis: Calculate the percentage of viable cells compared to the vehicle control. Plot the
results to determine the Glso (concentration for 50% growth inhibition).

PART 5: Safety and Handling

While a Safety Data Sheet (SDS) for the hydrochloride salt of PMPA suggests no known
hazards under GHS classification, it crucially notes that the toxicological properties have not
been thoroughly investigated.[6] Therefore, this compound must be treated as a research
chemical of unknown toxicity.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-
resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

» Disposal: Dispose of in accordance with local, state, and federal regulations for chemical
waste.

Conclusion and Future Directions

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is more than just a chemical compound;
it is a strategic starting point for innovation in drug discovery. Its robust and accessible
synthesis, combined with the proven therapeutic relevance of the aminopyrazole scaffold,
makes it an exceptionally valuable tool for medicinal chemists. The C5-amino group provides a
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critical anchor for target engagement, particularly within the ATP-binding site of protein kinases,
positioning PMPA as an ideal core for developing targeted therapies in oncology and
immunology.

Future research should focus on:

o Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of PMPA analogues by
modifying the N1-aryl and C3-substituents to optimize potency, selectivity, and
pharmacokinetic properties.

o Target Deconvolution: Identifying the specific kinase or protein targets for which PMPA and
its derivatives show the highest affinity.

o Computational Modeling: Employing artificial intelligence and machine learning models to
predict the activity of virtual PMPA libraries, accelerating the discovery of lead candidates.
[21][22][23]

By leveraging the principles and protocols outlined in this guide, researchers can effectively
unlock the full potential of this privileged scaffold, paving the way for the next generation of
targeted therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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